

What is the chemical structure of Lyciumin B

Author: BenchChem Technical Support Team. **Date:** December 2025

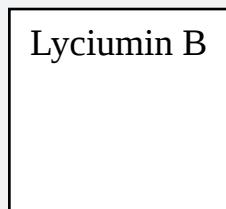
Compound of Interest

Compound Name: *Lyciumin B*
Cat. No.: B3027245

[Get Quote](#)

An In-depth Technical Guide to **Lyciumin B**

Introduction


Lyciumin B is a cyclic octapeptide first isolated from the root cortex of *Lycium chinense*, a plant species commonly known as Chinese wolfberry.^{[1][2]} It belongs to a class of branched cyclic ribosomal peptides characterized by a unique macrocyclic linkage between the indole nitrogen of a tryptophan residue and the α -carbon of a glycine residue.^{[1][3]} Structurally, it is a monocyclic octapeptide.^{[1][2]} Lyciumins, including **Lyciumin B**, have garnered interest in the scientific and drug development communities primarily for their reported inhibitory activity against pharmacologically significant proteases, namely angiotensin-converting enzyme (ACE) and renin, suggesting potential applications in the management of hypertension.^{[3][4]} This document provides a detailed overview of the chemical structure, physicochemical properties, experimental protocols, and known biological activities of **Lyciumin B**.

Chemical Structure and Properties

The chemical structure of **Lyciumin B** was elucidated through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.^{[1][2]} Its defining feature is the novel C-N bond that forms its cyclic structure.

Chemical Structure Visualization

Figure 1. 2D Chemical Structure of Lyciumin B.

[Click to download full resolution via product page](#)Figure 1. 2D Chemical Structure of **Lyciumin B**.

Physicochemical and Spectroscopic Data

The fundamental properties of **Lyciumin B** are summarized in the table below. While the structure was confirmed using ^1H and ^{13}C NMR, detailed spectral peak assignments from the original 1993 elucidation are not readily available in modern literature databases.[1][3] However, mass spectrometry data, particularly from LC-MS/MS analysis, is used for its identification in complex mixtures.[3]

Property	Value	Citation(s)
Molecular Formula	$\text{C}_{44}\text{H}_{52}\text{N}_{10}\text{O}_{11}$	[5]
Molecular Weight	896.94 g/mol	[5]
CAS Number	125756-66-3	[5]
Appearance	Cyclic Peptide	[5]
Key MS/MS Fragment Ion	m/z 209.09207 ($[\text{M}+\text{H}]^+$, pyroglutamate-proline-b ion)	[3]

Experimental Protocols

The methodologies for working with **Lyciumin B** range from its initial isolation from natural sources to modern chemotyping and heterologous production techniques.

Isolation and Purification (Original Method)

Lyciumin B was first isolated from the root cortex of *Lycium chinense* Mill.[1][2] The structural elucidation was achieved through chemical and spectrometric studies, including ¹H- and ¹³C-NMR and mass spectrometry.[1] While the 1993 publication by Yahara et al. details this process, the specific step-by-step extraction and purification protocol is not detailed in the available abstracts.[1][2]

Chemotyping of Lyciumin Peptides from Plant Material

A modern protocol for the extraction and detection of lyciumins from plant tissues has been described, which is applicable for identifying plants that produce **Lyciumin B**.[3]

Protocol Steps:

- Sample Preparation: 0.2 g of fresh plant material is frozen and ground using a mortar and pestle.
- Methanol Extraction: The ground material is extracted with 10 mL of methanol for 1 hour at 37°C. The extract is then dried under nitrogen gas.
- Solvent Partitioning: The dried extract is resuspended in 10 mL of water and partitioned sequentially with hexane (2 x 10 mL) and ethyl acetate (2 x 10 mL) to remove nonpolar compounds.
- Butanol Extraction: The remaining aqueous phase is then extracted with 10 mL of n-butanol. This butanol phase, containing the cyclic peptides, is collected and analyzed.
- LC-MS/MS Analysis: The butanol extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). Identification of **Lyciumin B** is confirmed by searching for its parent mass and characteristic fragment ions, such as the pyroglutamate-proline-b ion (m/z 209.09207).[3]

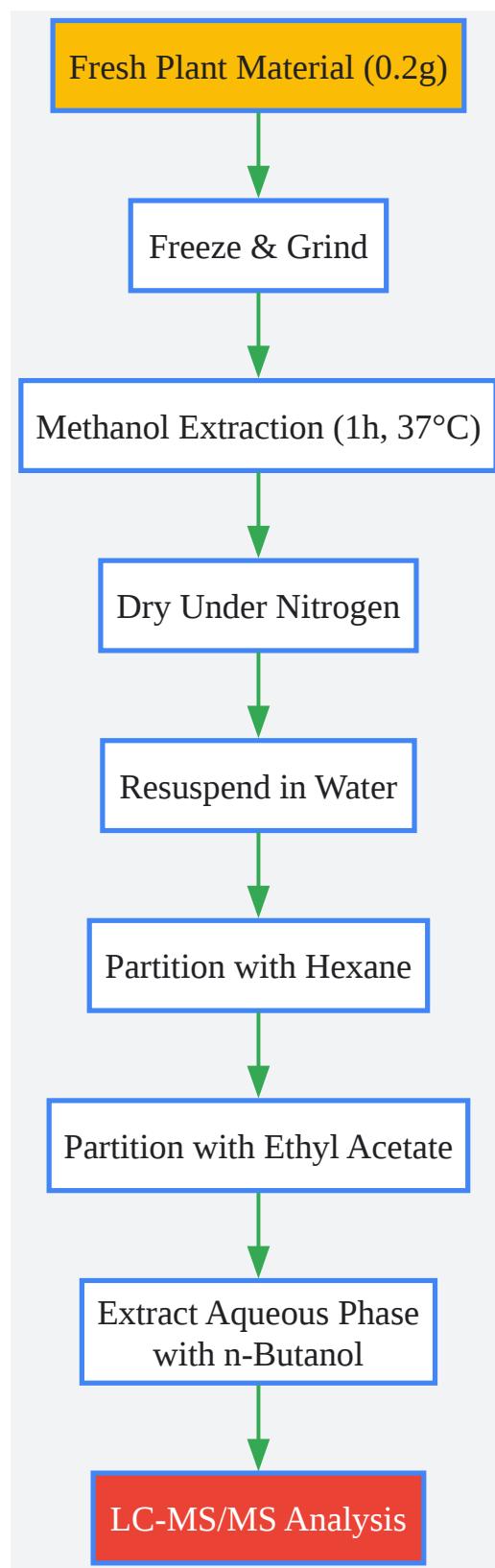

[Click to download full resolution via product page](#)

Figure 2. Experimental workflow for **Lyciumin B** chemotyping.

Heterologous Production in *Nicotiana benthamiana*

Lyciumin B can be produced recombinantly, which is crucial for generating sufficient quantities for research and development. This is achieved by expressing its precursor gene in a plant-based system.^[3]

Protocol Overview:

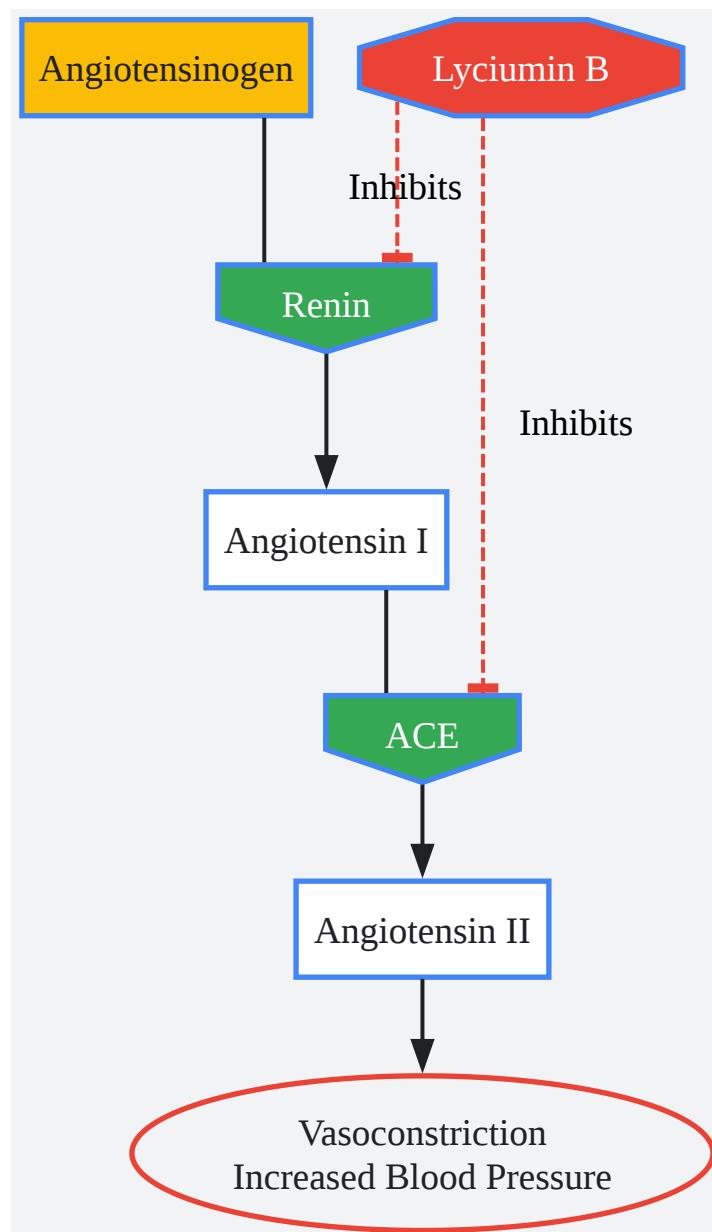
- Gene Identification: The precursor gene for **Lyciumin B**, LbaLycA, is identified from the transcriptome of *Lycium barbarum* roots.^[3]
- Vector Construction: The LbaLycA gene is cloned into a suitable plant expression vector (e.g., pEAQ-HT).
- Agrobacterium-mediated Infiltration: The expression vector is transformed into *Agrobacterium tumefaciens*. The resulting bacterial culture is then infiltrated into the leaves of *Nicotiana benthamiana*.
- Incubation and Expression: The infiltrated plants are incubated for approximately 6 days to allow for transient expression of the precursor peptide.
- Extraction and Detection: The leaves are harvested, and the peptides are extracted using the chemotyping protocol described in Section 3.2 to confirm the production of **Lyciumin B**.^[3]

Biological Activity and Mechanism of Action

The primary biological activity reported for the lyciumin class of peptides is the inhibition of key enzymes in the Renin-Angiotensin System (RAS), a critical pathway in blood pressure regulation.^[3]

Inhibition of ACE and Renin

Lyciumins were originally isolated as inhibitors of both angiotensin-converting enzyme (ACE) and renin.^[3] These enzymes play sequential roles in the production of angiotensin II, a potent vasoconstrictor.


- Renin: Catalyzes the conversion of angiotensinogen to angiotensin I.

- ACE: Catalyzes the conversion of angiotensin I to the active angiotensin II.

By inhibiting these enzymes, **Lyciumin B** can theoretically reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. This dual-inhibitory action makes it a compound of interest for hypertension research.[\[3\]](#)[\[4\]](#)

Interaction with Signaling Pathways

While the enzymatic inhibition of the RAS is well-documented for the lyciumin class, specific studies detailing the direct interaction of purified **Lyciumin B** with intracellular signaling pathways are limited in the current literature. Much of the research on the biological effects of Lycium species focuses on Lycium barbarum polysaccharides (LBP), which have been shown to modulate various pathways, including NF- κ B, PI3K-Akt-mTOR, and p38-MAPK.[\[6\]](#)[\[7\]](#) One study identified a cyclic peptide from Lycium barbarum that could regulate the NLRP3 and NF- κ B signaling pathways to reduce inflammation; however, this peptide was not explicitly identified as **Lyciumin B**.[\[8\]](#) Therefore, the primary established mechanism of action for **Lyciumin B** remains its enzymatic inhibition within the RAS.

[Click to download full resolution via product page](#)

Figure 3. Mechanism of **Lyciumin B** action on the Renin-Angiotensin System (RAS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclic peptides, acyclic diterpene glycosides and other compounds from *Lycium chinense* Mill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic Peptides, Acyclic Diterpene Glycosides and Other Compounds from *Lycium chinense* MILL [jstage.jst.go.jp]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of *Lycium barbarum* polysaccharides on cell signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [What is the chemical structure of Lyciumin B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3027245#what-is-the-chemical-structure-of-lyciumin-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com